![molecular formula C14H15ClN2O2S B10974250 3-chloro-2-methyl-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B10974250.png)
3-chloro-2-methyl-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide
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Overview
Description
3-Chloro-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide is a complex organic compound with a unique structure that includes a chlorinated benzene ring, a pyridine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the sulfonamide group.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Chloro-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyridine moiety can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide
- 3-Fluoro-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide
- 2-Methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide
Uniqueness
3-Chloro-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its brominated or fluorinated analogs .
Properties
Molecular Formula |
C14H15ClN2O2S |
---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-(1-pyridin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-10-13(15)4-3-5-14(10)20(18,19)17-11(2)12-6-8-16-9-7-12/h3-9,11,17H,1-2H3 |
InChI Key |
BXIXRCPOZKXGFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C)C2=CC=NC=C2 |
Origin of Product |
United States |
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